![molecular formula C18H21N3O4S2 B14798435 (2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14798435.png)
(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines a sulfonamide group, a thioamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-[(tert-butylamino)sulfonyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with tert-butylamine and sulfur dioxide in the presence of a catalyst.
Formation of the thioamide intermediate: The 4-[(tert-butylamino)sulfonyl]aniline is then reacted with carbon disulfide and a base to form the corresponding thioamide.
Coupling with 3-(2-furyl)acrylic acid: The thioamide intermediate is finally coupled with 3-(2-furyl)acrylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: Similar structure but lacks the thioamide and furan groups.
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide: Similar structure but contains a benzamide group instead of the furan ring.
Uniqueness
N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and thioamide group distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C18H21N3O4S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(E)-N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-18(2,3)21-27(23,24)15-9-6-13(7-10-15)19-17(26)20-16(22)11-8-14-5-4-12-25-14/h4-12,21H,1-3H3,(H2,19,20,22,26)/b11-8+ |
InChI Key |
NFOFDCRPYKFFQX-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
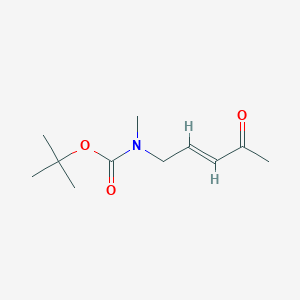

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
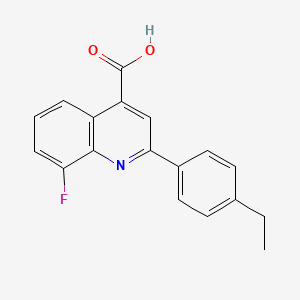
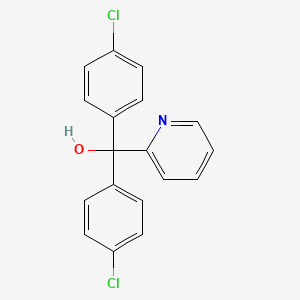
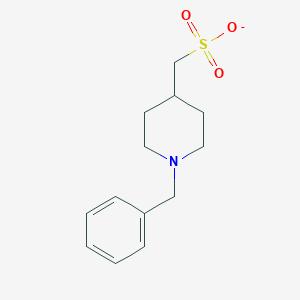
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)

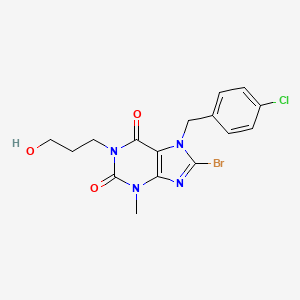

![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
